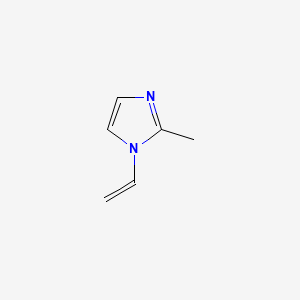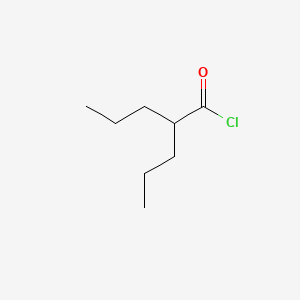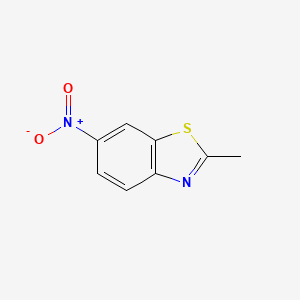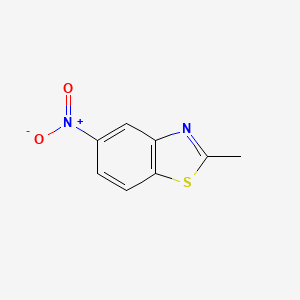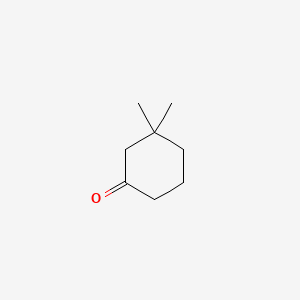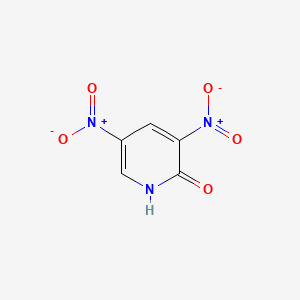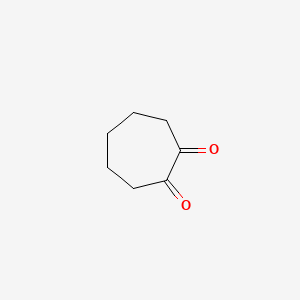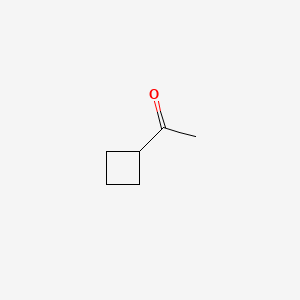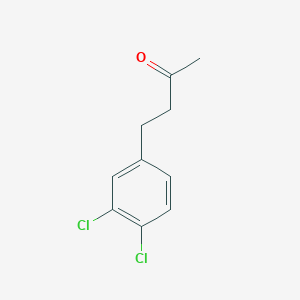
4-(3,4-二氯苯基)丁酮
描述
“4-(3,4-Dichlorophenyl)butan-2-one” is an organic compound with the molecular formula C10H10Cl2O . It has a molecular weight of 217.09 . It is also known as Dichloromethylenedione or DCD.
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one study reported the synthesis of a similar compound, 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one, using three different methods: conventional, microwave (MW) irradiation with solvent, and MW irradiation without solvent . Another study reported the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one using anthranilic acid and 3,4-dichlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)butan-2-one” can be represented by the InChI code: 1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 . The compound has a complex structure with multiple functional groups, including a ketone group and a dichlorophenyl group .Physical And Chemical Properties Analysis
“4-(3,4-Dichlorophenyl)butan-2-one” is a powder at room temperature . It has a molecular weight of 217.09 g/mol . The compound has a topological polar surface area of 17.1 Ų and a complexity of 213 .科学研究应用
-
Biocatalysis in Drug Synthesis
- The compound “4-(3,4-Dichlorophenyl)butan-2-one” could potentially be used in the field of biocatalysis for drug synthesis .
- Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. This method is becoming increasingly important in the pharmaceutical industry for the production of chiral drugs .
- The specific methods of application or experimental procedures would involve the use of functional microorganisms and biocatalysts derived from them for the bioconversion of synthetic chemicals into drugs .
- The outcomes of such applications could potentially include the production of drugs with high enantio-, chemo-, and regio-selectivities .
-
Synthesis of Heterocyclic Compounds
- Another potential application of “4-(3,4-Dichlorophenyl)butan-2-one” is in the synthesis of heterocyclic compounds .
- Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are widely used in medicinal chemistry due to their biological activity .
- The methods of application or experimental procedures would involve chemical reactions to form the heterocyclic ring structure .
- The outcomes of such applications could potentially include the production of new compounds with expected biological activity .
安全和危害
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
属性
IUPAC Name |
4-(3,4-dichlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXKXOMYIFHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640551 | |
| Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)butan-2-one | |
CAS RN |
42160-40-7 | |
| Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



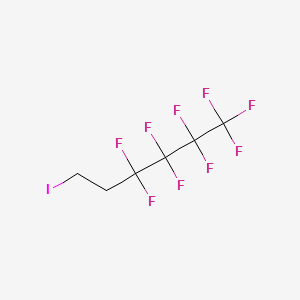
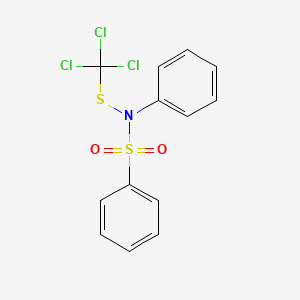
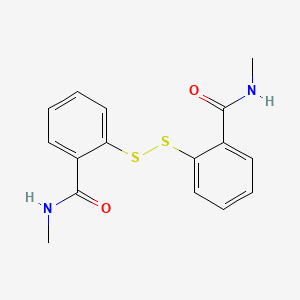
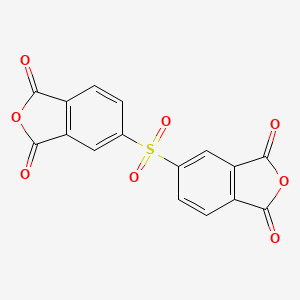
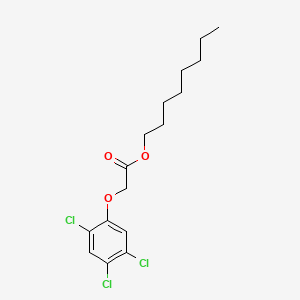
![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)
